molecular formula C9H6ClNO3 B12874696 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride CAS No. 90225-06-2

5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride

Cat. No.: B12874696
CAS No.: 90225-06-2
M. Wt: 211.60 g/mol
InChI Key: BMRMMPVPESEVBE-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is a versatile acyl chloride intermediate designed for advanced organic synthesis and medicinal chemistry research. This heteroaromatic compound features a reactive carbonyl chloride group, making it an ideal precursor for amide bond formation and the synthesis of more complex molecules. Its core structure, which integrates furan and isoxazole heterocycles, is a privileged scaffold in drug discovery due to its potential for diverse biological activity. Research indicates that similar furan-isoxazole hybrids are valuable intermediates in synthesizing novel heterocyclic compounds, such as pyrazoline, thiazole, and 1,3,4-thiadiazole derivatives, which are frequently screened for antimicrobial properties . The reactive acid chloride moiety allows researchers to efficiently functionalize the molecule, facilitating the creation of targeted compound libraries. As a building block, it can be used to develop potential pharmacologically active molecules, supporting research into new therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90225-06-2

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

5-(furan-2-yl)-3-methyl-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C9H6ClNO3/c1-5-7(9(10)12)8(14-11-5)6-3-2-4-13-6/h2-4H,1H3

InChI Key

BMRMMPVPESEVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride typically involves the formation of the isoxazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-4-nitroisoxazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones, while reduction can lead to the formation of dihydrofuran derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products

    Amides and Esters: Formed from substitution reactions.

    Furanones: Resulting from oxidation of the furan ring.

    Dihydrofuran Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemical Properties and Structure

5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride has the molecular formula C9H6ClNO3C_9H_6ClNO_3 and a molecular weight of approximately 211.60 g/mol. The compound features a unique isoxazole ring structure, which contributes to its reactivity and potential biological activity. Its structure can be represented as follows:SMILES CC1 NOC C1C O Cl C2 CC CO2\text{SMILES CC1 NOC C1C O Cl C2 CC CO2}

Antiviral Activity

Recent studies have indicated that derivatives of isoxazole compounds, including this compound, exhibit antiviral properties. Research has shown that modifications in the furan and isoxazole moieties can enhance bioactivity against viruses such as Respiratory Syncytial Virus (RSV) .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Isoxazole derivatives may modulate GABA receptor activity, which is crucial for neuronal health . The ability to cross the blood-brain barrier makes these compounds promising candidates for further development.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity as an acyl chloride allows it to participate in various coupling reactions:

  • Formation of Amides : The compound can react with amines to form amides, which are valuable in medicinal chemistry.
  • Synthesis of Other Heterocycles : It can serve as a precursor for synthesizing various substituted isoxazoles and other heterocyclic compounds, expanding its utility in drug discovery .

Case Study 1: Antiviral Development

A study explored the synthesis of various derivatives based on this compound and their evaluation against RSV. The results indicated that specific substitutions at the furan and isoxazole positions significantly influenced antiviral potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Neuroprotective Agents

Another investigation focused on the neuroprotective potential of isoxazole derivatives in models of Alzheimer's disease. Compounds derived from this compound demonstrated significant protective effects on neuronal cells under stress conditions, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Reference
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride Isoxazole + furan 3-methyl, 4-carbonyl chloride Reactive intermediate for drug synthesis
5-Methyl-3-phenylisoxazole-4-carbonyl chloride Isoxazole 3-phenyl, 4-carbonyl chloride Higher lipophilicity; used in peptide coupling
Thiazolyl hydrazone derivatives with furan substituents Thiazole + hydrazone + furan Varied aryl groups Antifungal (MIC = 250 µg/mL) and anticancer (IC50 = 125 µg/mL)
5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thion derivatives Triazole + furan 4-amino, 3-thione Moderate analgesic activity in preclinical models
Coelenterazine analogues with furan-2-yl substituents Imidazopyrazinone + furan RD/RE substitutions Bioluminescence probes in luciferase assays

Pharmacological Potential

  • Analgesic Activity: Derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thion demonstrated moderate analgesic properties in rodent models, likely mediated through central nociceptive modulation . The isoxazole-carbonyl chloride scaffold may offer a pathway to more potent analogs.
  • Antifungal and Anticancer Activity: Thiazolyl hydrazones with furan substituents highlight the importance of the furan ring in enhancing bioactivity. The electron-rich furan may improve membrane penetration or target binding compared to non-furan analogs .

Stability and Lipophilicity

  • However, the carbonyl chloride group necessitates careful handling under anhydrous conditions to prevent hydrolysis .

Biological Activity

5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a furan ring and an isoxazole moiety, which are known for their roles in various biological processes. The structural formula can be represented as follows:

C9H6ClN2O2\text{C}_9\text{H}_6\text{Cl}\text{N}_2\text{O}_2

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.81 µM
Escherichia coli15.62 µM

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Isoxazole derivatives generally inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This mechanism positions them as potential candidates for treating inflammatory diseases.

Case Study: COX Inhibition

In a study evaluating various isoxazole derivatives, this compound exhibited a significant reduction in COX activity, suggesting its therapeutic potential in conditions like arthritis and other inflammatory disorders .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on biomolecules, which can lead to enzyme inhibition and disruption of cellular processes . This interaction is crucial for its antimicrobial and anti-inflammatory effects.

Interaction with Biological Targets

The compound's structural features allow it to bind effectively with specific proteins or enzymes involved in disease pathways. For example, modifications at the furan or isoxazole positions can enhance potency or selectivity against certain targets .

Table 2: Biological Targets and Effects

Target Enzyme/ProteinEffect
Cyclooxygenase (COX)Inhibition of inflammation
Bacterial cell wall synthesisAntimicrobial activity

Research Findings

Recent studies have expanded the understanding of this compound's potential applications:

  • Antiviral Activity : Preliminary findings suggest that derivatives of the compound may inhibit viral replication, particularly against respiratory viruses .
  • Cytotoxicity : Assessment of cytotoxic effects revealed that while some derivatives show promise as therapeutic agents, they also exhibit cytotoxicity at higher concentrations, necessitating careful dose optimization .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties indicate moderate bioavailability and metabolic stability, which are critical for drug development .

Q & A

Basic: What are the standard synthetic routes for 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via acylation of the corresponding isoxazole-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

  • Acid Activation: React 5-(furan-2-yl)-3-methylisoxazole-4-carboxylic acid with SOCl₂ under reflux (e.g., 60–70°C for 4–6 hours) to form the acyl chloride. Excess SOCl₂ is removed under reduced pressure .
  • Purification: Distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) is used to isolate the product.
  • Optimization: Reaction efficiency depends on stoichiometry (1:1.2 molar ratio of acid to SOCl₂), solvent choice (anhydrous dichloromethane or toluene), and moisture control. Side reactions (e.g., hydrolysis) are minimized by inert atmospheres .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm the furan and isoxazole ring connectivity. For example, furan protons appear as doublets near δ 6.5–7.5 ppm, while the isoxazole methyl group resonates at δ 2.3–2.5 ppm .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₉H₇ClNO₃: 212.01; observed: 212.03) .
  • X-ray Crystallography: Resolve steric effects of the furan and methyl groups. Crystal structures of analogous isoxazole derivatives (e.g., sulfonamide-substituted variants) show planar isoxazole rings with dihedral angles <10° relative to furan .

Advanced: How does the reactivity of the carbonyl chloride group influence its application in nucleophilic substitutions?

Answer:
The electron-withdrawing isoxazole ring enhances electrophilicity at the carbonyl carbon, enabling reactions with:

  • Amines: Form amides under mild conditions (e.g., triethylamine in THF at 0–25°C). Steric hindrance from the methyl group may reduce yields with bulky amines .
  • Alcohols/Phenols: Synthesize esters via Schotten-Baumann reactions. For example, coupling with phenolic hydroxyl groups requires catalytic DMAP and elevated temperatures (40–50°C) .
  • Kinetic Studies: Monitor reactivity using ¹H NMR to track acyl chloride consumption. Competing hydrolysis can be quantified via pH-dependent UV spectroscopy .

Advanced: How do tautomeric equilibria or solvatomorphism affect stability and bioactivity?

Answer:

  • Thiol-Thione Tautomerism: Analogous 1,3,4-oxadiazole-2-thiol derivatives exhibit tautomerism (e.g., thiol ↔ thione forms), altering solubility and binding affinity. Stability is solvent-dependent; polar aprotic solvents (DMSO) favor thione forms .
  • Solvatomorphism: Crystallization solvents (e.g., ethanol vs. acetonitrile) can produce polymorphs with distinct melting points (Δmp up to 5°C). Differential scanning calorimetry (DSC) identifies metastable forms .

Advanced: What strategies address contradictions in biological activity data across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR): Compare analogs like 5-methyl-4-(3-fluorophenyl)isoxazole derivatives . Contradictions in IC₅₀ values (e.g., anti-cancer vs. antimicrobial assays) often arise from substituent electronic effects (e.g., electron-withdrawing groups enhance target binding).
  • Meta-Analysis: Use molecular docking to correlate bioactivity with computed binding energies (e.g., AutoDock Vina). For example, furan’s π-π stacking with kinase active sites may explain higher inhibitory potency in some studies .

Advanced: How can computational methods (DFT, MD) predict regioselectivity in derivatization reactions?

Answer:

  • DFT Calculations: Optimize transition states for acyl substitution. For example, B3LYP/6-31G(d) models show lower activation energy (~15 kcal/mol) for nucleophilic attack at the carbonyl carbon versus competing sites .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Acetonitrile stabilizes charged intermediates better than toluene, aligning with experimental yields .

Advanced: What experimental controls are critical when analyzing decomposition pathways under storage?

Answer:

  • Stability Studies: Store samples under N₂ at –20°C and monitor via:
    • HPLC-PDA: Detect hydrolysis products (e.g., carboxylic acid) at 254 nm.
    • Karl Fischer Titration: Quantify moisture uptake (critical threshold: >0.5% w/w) .
  • Accelerated Degradation: Heat samples to 40°C for 2 weeks; FTIR identifies carbonyl loss (C=O stretch at 1750 cm⁻¹) .

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